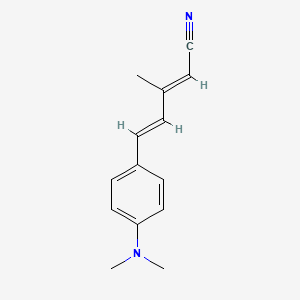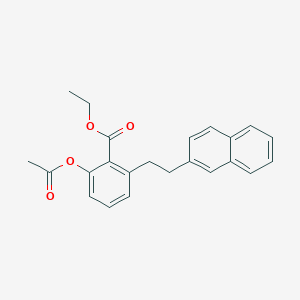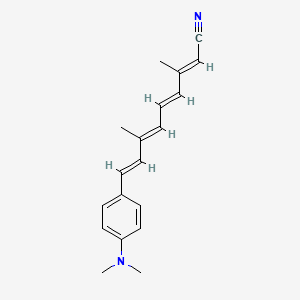
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex and depend on many factors, including the reaction conditions and the presence of other reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques and computational methods. These properties may include melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Reaction Mechanisms
- The study by Fluck et al. (1995) discusses the formation of 1,2-azaphosphinine and 1,3-diphosphinine through reactions involving 1,1,3,3-tetrakis(dimethylamino)-1λ5,3λ5-diphosphete. These reactions and the subsequent products' properties, including NMR, mass, and IR spectra, provide insights into molecular structures and reaction mechanisms (Fluck et al., 1995).
Chemical Synthesis and Properties
- Schmid et al. (1979) detail the reaction of 3-Dimethylamino-2,2-dimethyl-2H-azirine with phenyl isothiocyanate, leading to the formation of a zwitterionic compound. This research highlights the chemical synthesis and properties of compounds involving dimethylamino groups (Schmid et al., 1979).
Solvatochromic Behavior and Potential Applications
- Bogdanov et al. (2019) focus on the synthesis, crystal structure, and solvatochromic behavior of 2-{5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile derivatives, highlighting their potential use as nonlinear materials due to their donor-acceptor structures (Bogdanov et al., 2019).
Spin Distributions and Spiroconjugation in Radicals
- Hicks et al. (2001) present a study on P-dimethylaminophosphonic acid bis(1-methylhydrazide) oxidation leading to a persistent radical. This research provides valuable information on spin distributions and the influence of spiroconjugation in such molecules (Hicks et al., 2001).
Optical Nonlinearities in Donor-Acceptor Molecules
- Michinobu et al. (2005) examine donor-acceptor molecules with 4-(dimethylamino)phenyl donor, noting their powerful third-order optical nonlinearities, which are significant for various optical applications (Michinobu et al., 2005).
Mechanochromic Properties and Polymorphism-Dependent Emission
- Qi et al. (2013) explore the mechanochromic properties of tetrakis(4-(dimethylamino)phenyl)ethylene, highlighting its applications in the field of materials science due to its unique emission properties dependent on polymorphism (Qi et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2E,4E,6E,8E)-9-[4-(dimethylamino)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-16(6-5-7-17(2)14-15-20)8-9-18-10-12-19(13-11-18)21(3)4/h5-14H,1-4H3/b7-5+,9-8+,16-6+,17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFQCIKVNKUTRW-KROFXTHXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=CC#N)C)C=CC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C#N)\C)/C=C/C1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
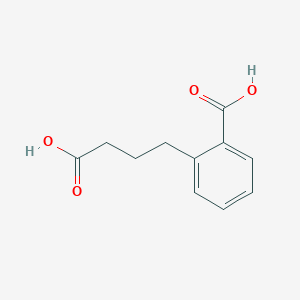
![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II)](/img/structure/B6308275.png)
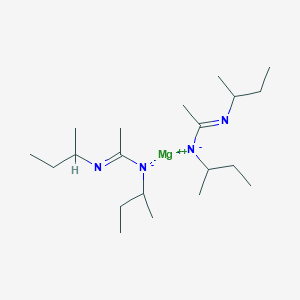
![(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium](/img/structure/B6308299.png)
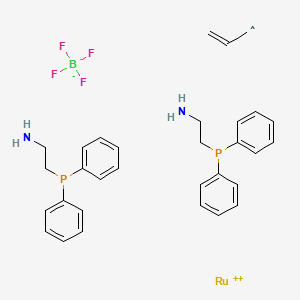
ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)


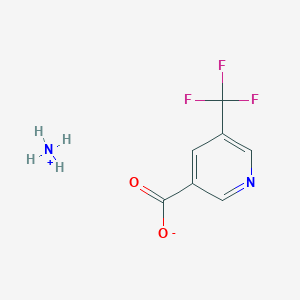
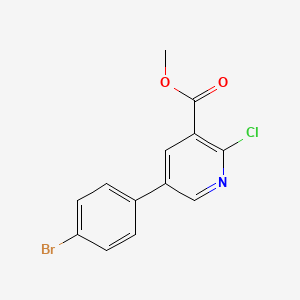
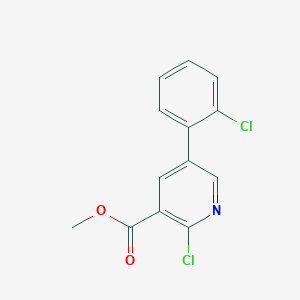
![[(2S,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(oxidanyl)oxan-2-yl]methanesulfonic acid](/img/structure/B6308352.png)
